Tris(trimethylsiloxy)silylethyltriethoxysilane

Vue d'ensemble

Description

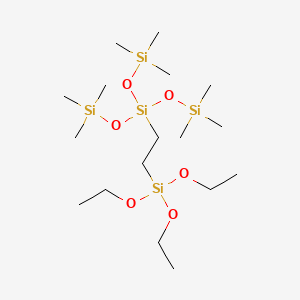

Tris(trimethylsiloxy)silylethyltriethoxysilane (hereafter referred to by its full name) is a hybrid organosilicon compound characterized by a central silicon atom bonded to three trimethylsiloxy groups and an ethyltriethoxysilane moiety. This structure combines hydrophobic trimethylsiloxy segments with hydrolyzable ethoxy groups, enabling dual functionality in applications such as surface modification, polymer crosslinking, and emulsion stabilization. Its synthesis typically involves hydrosilylation or condensation reactions, with modifications tailored to enhance compatibility with organic matrices or solvents .

The compound’s unique architecture allows it to act as a crosslinker in polyurethane acrylates (PUAs), where it improves hydrophobicity and mechanical stability while maintaining flexibility. Studies on silicon-modified polyurethane acrylates (SPUA) demonstrate its role in reducing liquid absorption capacity (e.g., <5% for n-hexane/water separation) and enhancing oil-water separation efficiency in textiles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tris(trimethylsiloxy)silylethyltriethoxysilane can be synthesized through the reaction of trimethylsilyl chloride with trichlorosilane in the presence of a base such as lithium . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane groups . The general reaction scheme is as follows:

3Me3SiCl+HSiCl3+6Li→(Me3Si)3SiH+6LiCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Tris(trimethylsiloxy)silylethyltriethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of moisture, it hydrolyzes to form ethanol and silanol derivatives.

Condensation: It can undergo condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water or moisture.

Condensation: Catalysts such as tris(pentafluorophenyl)borane .

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

Hydrolysis: Ethanol and silanol derivatives.

Condensation: Siloxane polymers.

Substitution: Functionalized silanes.

Applications De Recherche Scientifique

Tris(trimethylsiloxy)silylethyltriethoxysilane has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of tris(trimethylsiloxy)silylethyltriethoxysilane involves the formation of stable siloxane bonds through condensation reactions. The compound’s silane groups react with hydroxyl groups on surfaces or other silane molecules, leading to the formation of siloxane linkages . This process is facilitated by catalysts such as tris(pentafluorophenyl)borane , which enhances the efficiency of siloxane bond formation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Tris(trimethylsiloxy)silane (TMS)

- Properties : Acts as a Lewis acid and nucleophile in organic synthesis . Lacks hydrolyzable ethoxy groups, limiting its use in crosslinking applications.

- Applications : Primarily used as a catalyst for ester/amide hydrolysis and in silsesquioxane synthesis .

Tris(trimethylsiloxy)silylpropyl methacrylate (TRIS)

- Structure : Methacrylate-terminated tris(trimethylsiloxy)silylpropyl group.

- Properties : Enhances oxygen permeability in contact lenses (Dk >30) due to high free volume from bulky siloxane segments .

- Applications: Key monomer in silicone hydrogel lenses, outperforming Tris(trimethylsiloxy)silylethyltriethoxysilane in gas permeability but less effective in surface hydrophobization .

Propyl Tris(trimethylsiloxy)silane-Functionalized Benzene Trisurea

- Structure : A benzene core with three propyl tris(trimethylsiloxy)silane tails.

- Properties : Exhibits CO2-philic behavior but requires ~40 wt% co-solvent (e.g., hexane) for dissolution. Increases CO2 viscosity by 14× at 0.5 wt%, outperforming linear siloxane analogs (3–30× viscosity enhancement) .

- Applications : Small-molecule CO2 thickeners for enhanced oil recovery. This compound lacks comparable thickening efficacy but shows better solubility in polar solvents .

Cetyl Diglyceryl this compound

- Structure : Combines a cetyl chain, diglyceryl group, and this compound.

- Properties : Functions as a low-silicone emulsifier (1–3 wt%) in water-in-oil emulsions, reducing greasiness while stabilizing cyclomethicone-based formulations .

- Applications : Cosmetic emulsions, contrasting with the industrial/textile focus of this compound .

Key Performance Metrics and Data Tables

Table 1. Structural and Functional Comparison

Table 2. Thermal and Mechanical Properties

Research Findings and Industrial Relevance

- Hydrophobic Coatings: this compound reduces water absorption in SPUA textiles to <5%, outperforming non-siliconated PUAs (>20%) .

- CO2 Thickening : Branched tris(trimethylsiloxy)silane tails (e.g., in benzene trisurea) achieve superior viscosity gains but require co-solvents, unlike this compound, which integrates into aqueous-organic systems without additives .

- Limitations : High silicon content in this compound reduces double-bond conversion (DC) in UV-cured films (DC drops from 96.9% to 80% at 30% Si content) due to restricted mobility .

Activité Biologique

Introduction

Tris(trimethylsiloxy)silylethyltriethoxysilane (TTS) is a silicon-based compound that has garnered attention in various fields, particularly in materials science and biomedicine. Its unique structural properties and biological compatibility make it a subject of interest for researchers exploring its potential applications in drug delivery systems, medical devices, and as a surface modifier.

Chemical Structure and Properties

TTS is characterized by its complex siloxane structure, which includes multiple trimethylsiloxy groups attached to a silylethyl backbone. This configuration contributes to its hydrophobicity, enhancing its interaction with biological membranes and proteins. The compound's molecular formula is , and it exhibits a boiling point of approximately 185 °C .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₃₀O₄Si₄ |

| Boiling Point | 185 °C |

| Form | Liquid |

| Refractive Index | 1.386 |

Biological Activity

Research indicates that TTS exhibits several biological activities that could be harnessed for medical applications:

- Biocompatibility : TTS has been shown to possess low toxicity, making it suitable for use in biocompatible materials. Its stability allows for incorporation into medical devices without adverse reactions .

- Drug Delivery Systems : The compound's ability to interact with lipid membranes facilitates its use in drug delivery systems. Studies have demonstrated that TTS can enhance the permeability of therapeutic agents across cellular barriers, potentially increasing their efficacy .

- Surface Modification : TTS is utilized in modifying surfaces to improve hydrophobicity and biocompatibility. This application is particularly relevant in creating coatings for implants and other medical devices, where reduced protein adsorption can lead to lower rates of rejection or infection.

Case Studies

- Medical Device Coatings : A study investigated the use of TTS as a coating material for catheters. The results indicated that TTS-coated surfaces exhibited significantly lower bacterial adhesion compared to uncoated controls, suggesting its potential in reducing infection rates associated with indwelling devices.

- Drug Delivery Enhancements : In another case study, researchers explored the incorporation of TTS into polymeric nanoparticles designed for targeted drug delivery. The findings revealed that the presence of TTS improved the stability and release profile of the encapsulated drugs, enhancing therapeutic outcomes in vitro.

The biological activity of TTS can be attributed to its ability to form stable interactions with various biomolecules:

- Cell Membrane Interaction : The hydrophobic nature of TTS allows it to integrate into lipid bilayers, potentially altering membrane fluidity and facilitating the transport of drugs across cellular barriers .

- Protein Binding : TTS can bind to proteins through hydrophobic interactions, influencing protein conformation and activity. This property can be exploited in designing biomaterials that require specific protein interactions for functionality.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tris(trimethylsiloxy)silylethyltriethoxysilane, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves hydrosilylation or condensation reactions. For example, triethoxysilane derivatives are often prepared via base-catalyzed reactions with trimethylsiloxy precursors under inert atmospheres (N₂/Ar) to prevent oxidation . Reaction parameters like temperature (50–80°C), solvent polarity (e.g., 1,2-dimethoxyethane), and stoichiometric ratios of reactants must be optimized. Chromatographic purification (e.g., silica gel) is critical to isolate the product from unreacted siloxanes .

- Data :

| Reaction Time (hr) | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 12 | 50 | 45.5 | 95% |

| 16 | 50 | 92 | 98% |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use ¹H/¹³C NMR to confirm siloxane bond formation and ethoxy group integration. FTIR detects Si-O-Si (~1000–1100 cm⁻¹) and Si-C (~1250 cm⁻¹) stretches. Mass spectrometry (HRMS) verifies molecular weight, while HPLC assesses purity (>95% required for reproducibility) . For advanced validation, X-ray crystallography or TGA (thermal stability analysis) may be employed .

Q. What are the key safety considerations during handling and storage?

- Precautions :

- Flammability : Highly flammable (similar to triethylsilane); store in sealed containers away from ignition sources .

- Aquatic toxicity : Classified as acutely toxic to aquatic organisms (LC₅₀ < 1 mg/L); avoid environmental release .

- PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation or dermal exposure .

Advanced Research Questions

Q. How does the steric bulk of trimethylsiloxy groups influence reactivity in cross-linking applications?

- Analysis : The trimethylsiloxy groups reduce hydrolysis rates compared to smaller alkoxysilanes (e.g., TEOS), enabling controlled sol-gel processes. Steric hindrance delays condensation, favoring monodisperse nanoparticle formation. Kinetic studies via ³⁰Si NMR track Si-O-Si network development .

- Contradictions : Some studies report unexpected catalytic effects of residual bases (e.g., diisopropylamine) accelerating hydrolysis ; rigorous purification is advised.

Q. What experimental strategies mitigate side reactions (e.g., oligomerization) during synthesis?

- Solutions :

- Use molecular sieves to scavenge water and suppress premature condensation .

- Employ slow addition of reactants to control exothermicity and reduce dimerization.

- Optimize solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., hexane) favor monomeric products .

Q. How can computational modeling (DFT/MD) predict the compound’s behavior in hybrid materials?

- Methodology :

- Density Functional Theory (DFT) : Models electronic interactions between siloxane groups and substrates (e.g., SiO₂ surfaces). Predicts adsorption energies and orientation .

- Molecular Dynamics (MD) : Simulates self-assembly kinetics in solvent environments. Parameters like diffusion coefficients guide experimental gelation times .

Q. What analytical techniques resolve contradictions in reported thermal stability data?

- Approach :

- TGA-DSC : Quantifies decomposition temperatures (Td) under N₂/O₂ atmospheres. Discrepancies arise from moisture content; pre-dry samples at 100°C for 2 hrs .

- In situ FTIR : Monitors Si-O bond degradation during heating. Compare with reference spectra from analogous siloxanes .

Q. Methodological Challenges and Solutions

Q. Low yield in solvent-free syntheses: How to troubleshoot?

- Root cause : Incomplete mixing or localized overheating.

- Fix : Use ball milling or ultrasonication to enhance reagent interaction. Add catalytic amounts of Lewis acids (e.g., AlCl₃) to lower activation barriers .

Interpreting conflicting NMR data for ethoxy vs. siloxy protons

- Resolution :

- Deuterated solvents : Use CDCl₃ to avoid peak overlap.

- 2D NMR (HSQC/HMBC) : Assigns proton-carbon correlations, distinguishing Si-O-CH₂CH₃ (δ 1.2–1.5 ppm) from Si-O-Si protons .

Q. Environmental and Regulatory Compliance

Q. How to assess biodegradation and ecotoxicity for grant compliance?

- Protocols :

- OECD 301F : Measures aerobic biodegradation in aqueous media.

- Daphnia magna acute toxicity tests : Required for REACH registration .

Propriétés

IUPAC Name |

triethoxy-[2-tris(trimethylsilyloxy)silylethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H46O6Si5/c1-13-18-27(19-14-2,20-15-3)16-17-28(21-24(4,5)6,22-25(7,8)9)23-26(10,11)12/h13-17H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLHRRQYSNARDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H46O6Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.